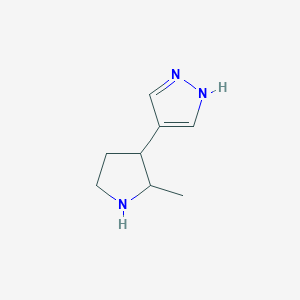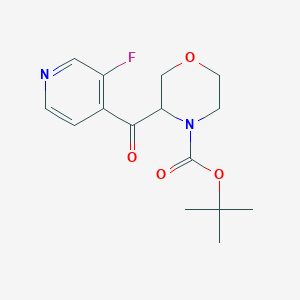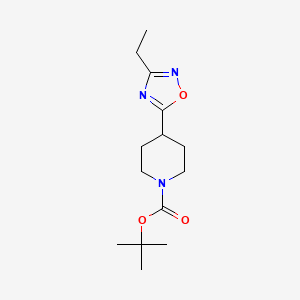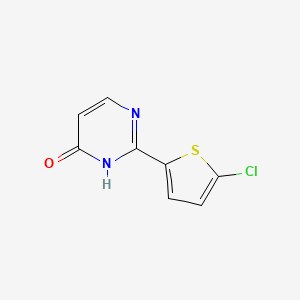
2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both a thiophene and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one typically involves the reaction of 5-chlorothiophene-2-carboxaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (5-Chlorothiophen-2-yl)(pyrimidin-4-yl)methanamine
- (5-Chlorothiophen-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Uniqueness
2-(5-Chlorothiophen-2-yl)pyrimidin-4(3H)-one is unique due to its specific combination of a chlorinated thiophene ring and a pyrimidine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C8H5ClN2OS |
|---|---|
分子量 |
212.66 g/mol |
IUPAC 名称 |
2-(5-chlorothiophen-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-2-1-5(13-6)8-10-4-3-7(12)11-8/h1-4H,(H,10,11,12) |
InChI 键 |
JRGSSNFFSFNAFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(NC1=O)C2=CC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)
![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)
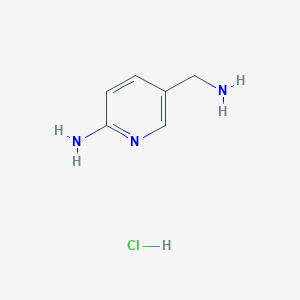



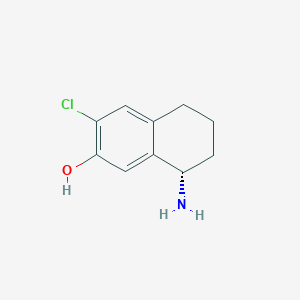

![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
